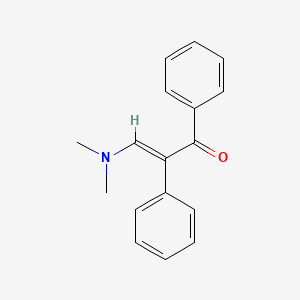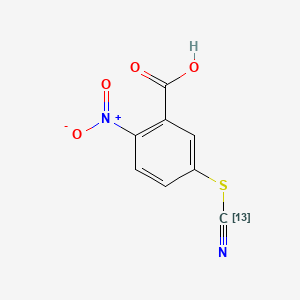
5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid is a complex organic compound characterized by its unique structure, which includes a nitro group, a benzoic acid moiety, and a sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of a benzoic acid derivative, followed by the introduction of the sulfanyl group through a substitution reaction. The final step involves the formation of the azanylidyne group under specific reaction conditions, such as the use of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The azanylidyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The azanylidyne group may also interact with nucleophiles, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
5-aminosalicylic acid: Known for its anti-inflammatory properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Mesalazine: Another anti-inflammatory compound with a similar structure.
Uniqueness
5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C8H4N2O4S |
|---|---|
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
5-(azanylidyne(113C)methylsulfanyl)-2-nitrobenzoic acid |
InChI |
InChI=1S/C8H4N2O4S/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,(H,11,12)/i4+1 |
Clave InChI |
NQUNIMFHIWQQGJ-AZXPZELESA-N |
SMILES isomérico |
C1=CC(=C(C=C1S[13C]#N)C(=O)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=C(C=C1SC#N)C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


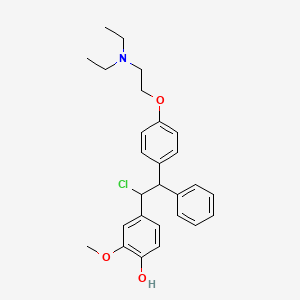
![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
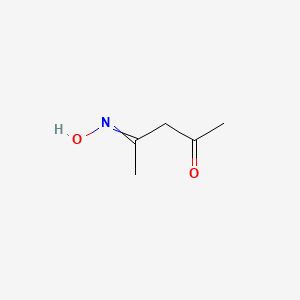
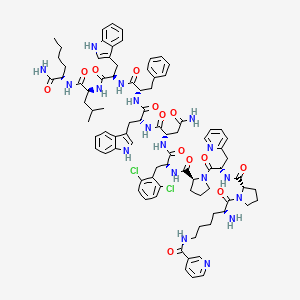
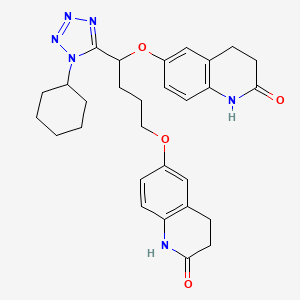
![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
![N-(3,7-dihydro-2H-[1,4]dioxino[2,3-c]carbazol-3-ylmethyl)-2-(2-methoxyphenoxy)ethanamine](/img/structure/B13836313.png)
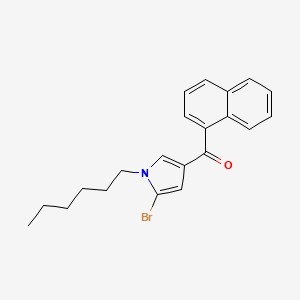
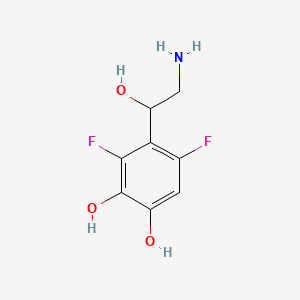
![(1R,5R)-bicyclo[3.2.1]octan-2-one](/img/structure/B13836335.png)

![(2RS)-3-[4-((2-Isopropoxyethoxy)methyl)phenoxy]-1,2-propanediol](/img/structure/B13836356.png)
![methyl (E)-11-[(2R,3R)-3-pentyloxiran-2-yl]undec-9-enoate](/img/structure/B13836370.png)
